Diethyl succinate-13C4
Description
Significance of Isotopic Labeling for Metabolic Pathway Elucidation
The use of isotopic labeling is of profound significance for the detailed mapping and understanding of metabolic pathways. silantes.com It provides unparalleled insights into the metabolic wiring of cells by allowing researchers to follow a substrate through its subsequent biochemical transformations. nih.govspringernature.com This methodology is crucial for several key areas of research:
Quantitative Flux Analysis: Isotope tracing enables the quantification of metabolic fluxes, which are the rates of turnover of molecules through a specific pathway. This provides a dynamic understanding of cellular metabolism that cannot be achieved by simply measuring metabolite concentrations. nih.govtandfonline.com
Pathway Discovery and Validation: By observing the incorporation of labeled atoms into various compounds, scientists can confirm the activity of known metabolic pathways and even discover novel biochemical routes. tandfonline.commonash.edu
Understanding Metabolic Reprogramming: Isotopic labeling is instrumental in studying how metabolic networks are rewired in different physiological states or in diseases like cancer. nih.govnih.gov For instance, using uniformly ¹³C-labeled glucose allows researchers to trace the carbon backbone and determine its contribution to glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle. nih.gov
Metabolite Identification: The incorporation of stable isotopes aids in the confident identification of unknown metabolites by providing information on their elemental composition and biosynthetic origins. monash.edu
This ability to track atoms provides a powerful way to understand the impact of genetic and environmental changes on metabolism. springernature.com
Structure
2D Structure
Properties
Molecular Formula |
C8H14O4 |
|---|---|
Molecular Weight |
178.17 g/mol |
IUPAC Name |
diethyl (1,2,3,4-13C4)butanedioate |
InChI |
InChI=1S/C8H14O4/c1-3-11-7(9)5-6-8(10)12-4-2/h3-6H2,1-2H3/i5+1,6+1,7+1,8+1 |
InChI Key |
DKMROQRQHGEIOW-WKHKRNGSSA-N |
Isomeric SMILES |
CCO[13C](=O)[13CH2][13CH2][13C](=O)OCC |
Canonical SMILES |
CCOC(=O)CCC(=O)OCC |
Origin of Product |
United States |
Synthetic Methodologies for Diethyl Succinate 13c4
Strategies for Carbon-13 Isotope Incorporation
The synthesis of Diethyl succinate-13C4 involves the precise introduction of carbon-13 atoms into the molecular structure. This is achieved through specific chemical synthesis pathways utilizing labeled precursor compounds.
Chemical Synthesis Pathways for [13C]-Diethyl Succinate (B1194679)
A prominent method for synthesizing [13C]-Diethyl succinate involves the hydrogenation of a corresponding unsaturated precursor. nih.govresearchgate.net Specifically, diethyl 1-13C 2,3-d2-fumarate can be hydrogenated to generate diethyl 1-13C 2,3-d2-succinate. nih.gov This reaction utilizes parahydrogen gas and a catalyst to ensure the controlled addition of hydrogen atoms. nih.gov Another established pathway is the Fischer esterification of 13C-labeled succinic acid with ethanol. wikipedia.org
Precursor Compounds and Isotopic Labeling Positions
The selection of precursor compounds dictates the position of the isotopic labels within the this compound molecule. To achieve labeling at the carboxyl carbons (C1 and C4), [1,4-13C]-succinic acid is a key precursor. This labeled succinic acid can then be esterified to produce [1,4-13C]-diethylsuccinate. nih.gov For labeling all four carbon atoms of the succinate backbone, Diethyl succinate (1,2,3,4-¹³C₄) is synthesized. isotope.comisotope.comeurisotop.com The precursor for this would be a succinic acid molecule where all four carbons are 13C. One method to produce labeled diethyl succinate is through the hydrogenation of diethyl 1-13C 2,3-d2-fumarate. nih.gov
Isotopic Purity Verification and Characterization Techniques
Following synthesis, it is crucial to verify the isotopic purity and confirm the structure of the resulting this compound. This is accomplished using a combination of spectroscopic and mass spectrometric techniques.
Spectroscopic Confirmation (e.g., 1H-NMR, 13C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of this compound.
¹³C-NMR: Carbon-13 NMR is essential for directly observing the incorporated carbon-13 isotopes. In [1,4-13C]-diethyl succinate, a single resonance is expected for the two equivalent labeled carbonyl carbons. nih.gov For instance, the 13C chemical shift for the C-1 carbonyl of diethyl succinate has been reported to be 176.4 ppm. nih.gov In another study, the chemical shifts for [1,4-13C]-succinate and [13C]-DES were observed at 183.7 ppm and 176.4 ppm, respectively. nih.gov
Mass Spectrometric Validation of Isotopic Enrichment
Mass spectrometry provides definitive validation of the isotopic enrichment by measuring the mass-to-charge ratio of the molecule and its fragments.
High-resolution mass spectrometry can be used to analyze samples and confirm the incorporation of 13C atoms. nih.gov For unlabeled diethyl succinate, the molecular ion peak [M]+• is observed at m/z 174.08921. massbank.eu For this compound, the molecular weight is 178.17 g/mol , reflecting the presence of four additional neutrons from the four 13C atoms. isotope.com The analysis of fragmentation patterns in the mass spectrum further confirms the location of the isotopic labels within the molecule.
Advanced Analytical Techniques for Diethyl Succinate 13c4 and Its Labeled Metabolites
Mass Spectrometry (MS) in Isotope Tracing Studies
Mass spectrometry is a cornerstone technique in metabolic flux analysis due to its high sensitivity and ability to differentiate molecules based on their mass-to-charge ratio. creative-proteomics.comthe-innovation.org When a 13C-labeled substrate like Diethyl succinate-13C4 is introduced into a biological system, the 13C atoms are incorporated into downstream metabolites. This incorporation results in a mass shift for these metabolites, which can be precisely detected by MS.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile metabolites. creative-proteomics.com In the context of 13C labeling studies, GC-MS is particularly effective for separating and quantifying labeled organic acids, amino acids, and sugars. nih.govresearchgate.netspringernature.com
To make metabolites amenable to GC analysis, they are often chemically modified through a process called derivatization. This increases their volatility and thermal stability. Common derivatization agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which creates trimethylsilyl (B98337) (TMS) derivatives. springernature.com
Once separated by the gas chromatograph, the metabolites enter the mass spectrometer. The choice of ionization method, such as electron ionization (EI) or chemical ionization (CI), can influence the fragmentation patterns observed. nih.gov These patterns provide structural information and, crucially, reveal the distribution of 13C isotopes within the metabolite. By analyzing the mass isotopologue distributions (MIDs) of key metabolites, researchers can infer the activity of various metabolic pathways. acs.org For instance, analyzing the labeling patterns of amino acids derived from protein hydrolysis can provide a wealth of information about central carbon metabolism. creative-proteomics.com
Key Research Findings from GC-MS Studies:
| Finding | Significance |
| Improved Flux Resolution: Parallel experiments using different 13C tracers can enhance the resolution of metabolic flux calculations. creative-proteomics.com | |
| Analysis of Various Metabolites: GC-MS can analyze 13C labeling in a wide range of metabolites, including sugars and amino acids, providing a comprehensive view of metabolism. nih.govresearchgate.net | |
| Quantification of Labeling Patterns: The technique allows for accurate quantification of the 13C-labeling pattern in various metabolites, which is essential for metabolic flux analysis. creative-proteomics.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Flux Determination
Liquid chromatography-mass spectrometry (LC-MS) offers a complementary approach to GC-MS, particularly for the analysis of non-volatile and thermally labile metabolites, such as nucleotides, coenzymes, and phosphorylated intermediates. nih.govspringernature.comresearchgate.net This technique is instrumental in determining isotopic flux, which is the rate of transfer of isotopes from a labeled substrate to its metabolic products. nih.gov
LC-MS combines the separation power of liquid chromatography with the sensitive detection capabilities of mass spectrometry. nih.gov Hydrophilic interaction liquid chromatography (HILIC) is a commonly used separation mode for polar metabolites. nih.gov The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, allowing for the targeted analysis of specific metabolites in complex biological samples. springernature.comresearchgate.net By monitoring the incorporation of 13C from this compound into various metabolites over time, researchers can quantify the rates of metabolic reactions and pathways. sci-hub.se
A recent study demonstrated the use of an ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) system to simultaneously quantify the concentration of sugar metabolites and their mass isotopologue distribution (MID). nih.gov This method showed good linearity and low detection limits, proving to be efficient and accurate for analyzing labeled sugar metabolites in 13C metabolic flux analysis studies. nih.gov
Recent LC-MS Research Highlights:
| Research Focus | Key Finding | Reference |
| Phosphate-containing metabolites | LC-MS can be used to understand the relative flux through these intermediates after administering 13C-labeled substrates. nih.gov | nih.gov |
| Labeled sugar metabolites | A UHPLC-HRMS method was developed for simultaneous quantification of concentration and mass isotopologue distribution of sugar metabolites. nih.gov | nih.gov |
| Central carbon metabolism | A protocol using LC-MS/MS was developed to analyze the incorporation of 13C and 15N into polar metabolites. springernature.com | springernature.com |
High-Resolution MS for Isotopologue and Isotopomer Profiling
High-resolution mass spectrometry (HRMS), often performed on instruments like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers, provides extremely accurate mass measurements. nih.govnih.gov This capability is critical for distinguishing between isotopologues (molecules that differ only in their isotopic composition) and even, in some cases, isotopomers (molecules with the same isotopic composition but differing in the position of the isotopes). nih.govnih.govoup.com
The high resolving power of these instruments allows for the separation of ions with very similar mass-to-charge ratios, which might overlap in lower-resolution instruments. oup.com This is particularly important for accurately determining the mass isotopologue distribution (MID) of metabolites, as it minimizes interference from other naturally occurring isotopes. oup.com For example, a mass accuracy of better than 1 ppm combined with a resolution of 100,000 was required to distinguish isotopomers from other glycerophospholipid structures in one study. nih.govnih.gov
HRMS enables detailed profiling of the 13C-isotopologues of various metabolites, providing a rich source of information about their biosynthesis and turnover. nih.govnih.gov The accuracy of isotopologue intensity ratios from FT-ICR-MS can be around 1% or better, depending on the signal-to-noise ratio. nih.govnih.gov This level of precision is essential for robust metabolic modeling and flux analysis. Furthermore, the combination of mass spectrometry imaging (MSI) with stable isotope labeling is an emerging technique that allows for the visualization of metabolic activity in a spatially resolved manner within tissues. the-innovation.orgthe-innovation.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for 13C Enrichment Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, non-destructive technique for analyzing 13C-labeled metabolites. nih.govuc.ptrsc.org Unlike mass spectrometry, which detects the mass of the entire molecule or its fragments, NMR provides information about the local chemical environment of each carbon atom. cambridge.org This makes it uniquely suited for determining the specific position of 13C labels within a molecule, a capability that is crucial for elucidating complex metabolic pathways. nih.gov
Quantitative 13C NMR for Metabolic Intermediates
Quantitative 13C NMR allows for the direct detection and quantification of 13C enrichment at specific carbon positions in metabolic intermediates. nih.govbohrium.com Because the natural abundance of 13C is low (about 1.1%), the signals from exogenously supplied 13C-labeled substrates are readily distinguishable. uc.ptcambridge.org
One of the key advantages of 13C NMR is its ability to provide detailed information on isotopomer distribution. cambridge.org The coupling between adjacent 13C nuclei (13C-13C J-coupling) gives rise to characteristic splitting patterns in the NMR spectrum. cambridge.org By analyzing these multiplets, researchers can determine the relative concentrations of different isotopomers, which in turn provides constraints for calculating metabolic fluxes. cambridge.orgpnas.org For example, 13C NMR isotopomer analysis of glutamate (B1630785) can reveal detailed information about pathways intersecting with the TCA cycle. pnas.org
While direct 13C NMR can be time-consuming due to the low sensitivity of the 13C nucleus, it provides invaluable positional information that is often not accessible by other techniques. cambridge.orgnih.gov
Insights from Quantitative 13C NMR:
| Application | Finding |
| Metabolic Pathway Analysis: Provides detailed information on metabolic pathways by determining the position of 13C labels. nih.gov | |
| Isotopomer Analysis: Analysis of 13C-13C J-coupling patterns reveals the relative concentrations of different isotopomers. cambridge.org | |
| Flux Determination: The quantitative data on 13C enrichment and isotopomer distribution are used to calculate metabolic fluxes. pnas.org |
Hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS) and Imaging (MRI)
A significant limitation of conventional 13C NMR is its inherently low sensitivity. snmjournals.org Hyperpolarization techniques, such as dynamic nuclear polarization (DNP), have emerged to overcome this challenge by dramatically increasing the polarization of 13C nuclei, leading to a signal enhancement of tens of thousands of times. snmjournals.orgresearchgate.netnih.gov This allows for real-time, in vivo monitoring of metabolic processes using hyperpolarized 13C-labeled substrates. researchgate.netnih.gov
Hyperpolarized 13C magnetic resonance spectroscopy (MRS) and magnetic resonance imaging (MRI) enable the non-invasive visualization of metabolic pathways in living organisms. nih.govahajournals.org Following the injection of a hyperpolarized 13C-labeled substrate like [1-13C]pyruvate, researchers can track its conversion to other metabolites, such as lactate, alanine, and bicarbonate, in real-time. researchgate.netahajournals.org
In the context of this compound, hyperpolarization would allow for the real-time in vivo imaging and spectroscopy of the TCA cycle. acs.orgnih.gov Studies have shown that hyperpolarized diethyl succinate (B1194679) can be metabolized to succinate, malate, fumarate (B1241708), and aspartate, providing a window into multiple steps of the TCA cycle. acs.org This technology holds immense promise for studying metabolic alterations in various diseases, including cancer and heart disease. researchgate.netahajournals.orgsnmjournals.org
Advancements with Hyperpolarized 13C MRS/MRI:
| Technique | Application | Significance |
| Hyperpolarized 13C MRS | Real-time, in vivo monitoring of metabolic pathways. researchgate.netnih.gov | Enables non-invasive assessment of metabolic fluxes and enzyme activities. |
| Hyperpolarized 13C MRI | Spatially resolved imaging of metabolic activity. nih.govsnmjournals.org | Provides anatomical context to metabolic information, crucial for disease diagnosis. |
| Hyperpolarized Diethyl Succinate | Probing the TCA cycle in vivo. acs.org | Allows for the visualization of multiple steps of the TCA cycle in real-time. |
Principles of Dynamic Nuclear Polarization (DNP) and Parahydrogen-Induced Polarization (PHIP) with this compound
Dynamic Nuclear Polarization (DNP)
Dynamic Nuclear Polarization is a powerful technique used to significantly enhance the signal in nuclear magnetic resonance (NMR) and magnetic resonance imaging (MRI). The fundamental principle of DNP involves transferring the high polarization of electron spins to nuclear spins. nih.govnationalmaglab.org In the context of Diethyl succinate-¹³C₄, the sample, mixed with a stable radical (an electron paramagnetic agent), is cooled to very low temperatures (around 1 Kelvin) in a strong magnetic field. nih.govnationalmaglab.org Under these conditions, the electrons of the radical are almost completely polarized.
Microwave irradiation is then applied at a frequency close to the electron paramagnetic resonance (EPR) frequency. nih.govnationalmaglab.org This irradiation facilitates the transfer of polarization from the highly polarized electrons to the ¹³C nuclei of the Diethyl succinate-¹³C₄ molecules. After a sufficient polarization period, the frozen, hyperpolarized sample is rapidly dissolved in a heated buffer to create an injectable solution. nationalmaglab.org This process results in a dramatic increase in the ¹³C NMR signal, which can be several thousand-fold greater than that at thermal equilibrium. nih.gov
One study explored the use of [1,4-¹³C]-diethylsuccinate as a DNP substrate for hyperpolarized ¹³C metabolic imaging. nih.gov The solid-state polarization build-up time constant was determined to be 1517 ± 91 seconds, achieving a liquid-state polarization level of 5.5%. nih.gov The relaxation time (T₁) of the ¹³C-labeled carbonyls in solution at 3 Tesla was found to be 37.9 seconds. nih.gov
Parahydrogen-Induced Polarization (PHIP)
Parahydrogen-Induced Polarization (PHIP) is another hyperpolarization technique that offers a cost-effective and rapid alternative to DNP. mdpi.comresearchgate.net PHIP utilizes the unique properties of parahydrogen, a spin isomer of dihydrogen (H₂) where the nuclear spins of the two protons are in a singlet state (antiparallel). nih.gov This singlet order can be converted into nuclear polarization in a target molecule through a chemical reaction, typically hydrogenation. mdpi.comnih.gov
For Diethyl succinate-¹³C₄, the process involves the hydrogenation of an unsaturated precursor, diethyl fumarate-¹³C₄, using parahydrogen. The cis-addition of parahydrogen to the double bond of the fumarate precursor creates Diethyl succinate-¹³C₄. researchgate.net The spin order from the parahydrogen protons is then transferred to the ¹³C nuclei, resulting in a hyperpolarized state. researchgate.net This transfer can be achieved through different methods, including PASADENA (Parahydrogen and Synthesis Allow Dramatically Enhanced Nuclear Alignment) and ALTADENA (Adiabatic Longitudinal Transport After Dissociation Engenders Net Alignment), which involve manipulating the magnetic field during and after the hydrogenation reaction. nih.gov
Research has demonstrated that Diethyl succinate can be hyperpolarized via PHIP in an aqueous solution, achieving a signal enhancement of 5000 times compared to the thermal equilibrium polarization. acs.org The extent of hyperpolarization achieved for Diethyl succinate has been reported to be 2.1 ± 0.6%. researchgate.netnih.gov A key advantage of PHIP is the relatively low cost of the apparatus and the rapid polarization times, which are on the order of seconds. researchgate.net
| Technique | Principle | Application to this compound | Key Findings |
| DNP | Transfer of polarization from electrons to nuclei at low temperature and high magnetic field. nih.govnationalmaglab.org | Polarization of [1,4-¹³C]-diethylsuccinate for metabolic imaging. nih.gov | Liquid-state polarization of 5.5% achieved. nih.gov |
| PHIP | Transfer of spin order from parahydrogen to nuclei via hydrogenation. mdpi.comnih.gov | Hydrogenation of diethyl fumarate-¹³C₄ to produce hyperpolarized Diethyl succinate-¹³C₄. researchgate.net | 5000-fold signal enhancement reported. acs.org |
Real-time Metabolic Imaging Capabilities in Research Models
Hyperpolarized Diethyl succinate-¹³C₄ has proven to be a valuable tool for real-time metabolic imaging, particularly for investigating the Krebs tricarboxylic acid (TCA) cycle in various research models. acs.orgnih.gov The ability to non-invasively visualize metabolic pathways in real-time provides unprecedented insights into the metabolic basis of numerous diseases. acs.org
Following intravenous injection of hyperpolarized Diethyl succinate-¹³C₄, its metabolic fate can be tracked using ¹³C magnetic resonance spectroscopy (MRS) and magnetic resonance imaging (MRI). acs.org Studies in normal mice have shown that the downstream metabolites of hyperpolarized Diethyl succinate can be identified within seconds of injection. acs.org These metabolites include key components of the TCA cycle such as succinate, fumarate, malate, and aspartate. acs.org
The application of this technique has been particularly insightful in cancer research. For instance, the metabolism of hyperpolarized Diethyl succinate was studied in various cancer allograft animal models, including breast cancer (4T1), Renal Cell Carcinoma (RENCA), colon cancer (CT26), and lymphoma (NSO and A20). researchgate.netnih.gov These studies revealed significant differences in the uptake and conversion of Diethyl succinate among different cancer cell types, highlighting the metabolic heterogeneity of tumors. researchgate.netnih.gov Notably, Diethyl succinate was found to be robustly metabolized by RENCA tumors, while metabolism was less pronounced in other cancer models. researchgate.netnih.gov
Furthermore, the technique has been used to assess the efficacy of therapeutic interventions in real-time. By exposing an animal to 3-nitropropionate, a known irreversible inhibitor of succinate dehydrogenase, researchers observed altered metabolism of hyperpolarized Diethyl succinate. mdpi.comacs.org This demonstrates the potential of this imaging agent to monitor the direct effects of enzyme inhibitors on metabolic pathways. mdpi.com
| Research Model | Metabolites Detected | Key Findings |
| Normal Mice | Succinate, Fumarate, Malate, Aspartate acs.org | Real-time in vivo imaging of multiple TCA cycle steps. acs.org |
| RENCA (Renal Cell Carcinoma) | Malate, Fumarate, Citrate, Glutamate nih.govresearchgate.net | Robust metabolism of Diethyl succinate observed. researchgate.netnih.gov |
| 4T1 (Breast Cancer) | Limited metabolism observed. researchgate.netnih.gov | Demonstrates heterogeneity of cancer cell metabolism. researchgate.netnih.gov |
| CT26 (Colon Cancer) | Limited metabolism observed. researchgate.net | Underscores the role of cellular uptake in hyperpolarized metabolic spectroscopy. researchgate.netnih.gov |
| A20 (Lymphoma) | Malate nih.gov | Variable intratumoral metabolism and uptake. mdpi.com |
Applications of Diethyl Succinate 13c4 in Metabolic Flux Analysis and Pathway Elucidation
Application in Diverse Biological Systems and Models
The utility of Diethyl succinate-13C4 has been demonstrated in a variety of biological contexts, from isolated cell cultures to whole-animal models, providing insights into metabolic phenotypes associated with different physiological and pathological states.
In vitro studies using cancer cell lines have been crucial in determining the metabolic profile and cell-type-specific processing of this compound. nih.gov Research conducted on a panel of cancer cell lines, including renal cell carcinoma (RENCA), breast cancer (4T1), lymphoma (A20), and prostate cancer (PC3M), has revealed significant heterogeneity in its metabolism. nih.gov
One key finding is that the presence of fetal bovine serum (FBS) in the growth media can lead to the complete conversion of diethyl succinate (B1194679) to succinate within an hour, due to high esterase activity in the serum. nih.gov In studies performed without FBS, no breakdown of the compound was observed, indicating that cellular uptake and metabolism are dependent on the cell's own esterase activity or transport mechanisms. nih.gov
Furthermore, uptake and subsequent metabolism vary significantly between cell lines. For instance, preliminary results showed that PC3M prostate cancer cells had a higher uptake of diethyl 1,4-13C succinate (26%) compared to RENCA and 4T1 cell lines. nih.gov In studies with prostate cancer (PC-3) cells dosed with [13C]-DES, no significant metabolic products were observed, suggesting that in some cell lines, the probe is not successfully transported into the cell or metabolized in detectable quantities. nih.govismrm.org This variability underscores the diverse metabolic phenotypes of different cancers. nih.gov
| Cell Line | Cancer Type | Key Research Findings | Reference |
|---|---|---|---|
| RENCA | Renal Cell Carcinoma | Showed robust metabolism of hyperpolarized succinate (a derivative). Inconsistent uptake of DES was noted, believed to be specific to the cell type. | nih.gov |
| 4T1 | Breast Cancer | Hyperpolarized succinate was detected, but significant downstream metabolites were not observed. Showed inconsistent uptake of DES. | nih.gov |
| Lymphoma A20 | B-cell Lymphoma | Limited metabolism of hyperpolarized succinate observed. | nih.gov |
| PC3M / PC-3 | Prostate Cancer | Showed improved uptake of DES (26%) compared to RENCA and 4T1. However, in other experiments, no metabolic products from [13C]-DES were detected, and the compound was only found in extracellular samples. | nih.govismrm.orgnih.gov |
In vivo research, primarily in mice and rats, has utilized hyperpolarized this compound for non-invasive, real-time metabolic imaging and spectroscopy. nih.govnih.govnih.gov Hyperpolarization dramatically increases the magnetic resonance signal, allowing for the detection of the probe and its metabolic products in living animals. nih.gov
These studies have provided proof-of-concept for monitoring TCA cycle activity in real-time. nih.gov Following injection into normal mice, researchers were able to identify the downstream metabolites malate, succinate, fumarate (B1241708), and aspartate, demonstrating that multiple steps of the TCA cycle can be visualized. nih.govnih.gov The metabolism of diethyl succinate was shown to be altered when succinate dehydrogenase was inhibited, confirming that the observed signals were a result of specific enzymatic activity within the TCA cycle. nih.gov
However, consistent with some in vitro findings, other in vivo studies have presented conflicting results. nih.gov Research in rats found that [1,4-13C]-diethylsuccinate did not lead to detectable levels of TCA cycle intermediates like succinate or malate. nih.gov Instead, the primary metabolites observed were [1,4-13C]-monoethylsuccinate and [1,4-13C]-succinic anhydride, suggesting that the probe was metabolized extracellularly or in a way that prevented its entry into the mitochondrial TCA cycle. nih.gov This highlights potential challenges in using dialkyl ester analogs of TCA intermediates as universal probes for metabolic imaging. nih.gov
Despite these discrepancies, animal models have been instrumental in demonstrating the differential metabolism of this compound in various tumor types. scienceopen.com In animal models with RENCA tumors, a majority of the 13C signal was observed within the tumor, which readily metabolized the probe. scienceopen.com In contrast, lymphoma A20 or 4T1 breast tumors showed different metabolic profiles and uptake patterns. scienceopen.com
| Animal Model | Tumor/Tissue Studied | Key Research Findings | Detected 13C Metabolites | Reference |
|---|---|---|---|---|
| Normal Mice | Whole body | Demonstrated real-time in vivo MRS and MRI of the TCA cycle. Metabolism was altered by an inhibitor of succinate dehydrogenase. | Succinate, Fumarate, Malate, Aspartate | nih.govnih.gov |
| Adult Rats | Heart | The probe was not successfully metabolized by the TCA cycle. | [1,4-13C]-Monoethylsuccinate, [1,4-13C]-Succinic anhydride | nih.gov |
| Mice with RENCA tumors | Renal Cell Carcinoma | Majority of 13C signal was within the tumor; DES was readily metabolized. | Downstream Krebs cycle metabolites | nih.govscienceopen.com |
| Mice with 4T1 tumors | Breast Cancer | Different metabolic profile and biodistribution compared to RENCA. | Metabolites observed, but less robustly than in RENCA. | nih.govscienceopen.com |
| Mice with Lymphoma A20 tumors | B-cell Lymphoma | No metabolic flux of DES was observed. | None detected | nih.govscienceopen.com |
Assessment of Enzyme Activity and Metabolic Perturbations
This compound is an invaluable tool for probing the activity of specific enzymes and understanding how metabolic networks respond to perturbations, such as disease or the introduction of inhibitors.
Succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain, is a critical enzyme that links the TCA cycle to oxidative phosphorylation by oxidizing succinate to fumarate. nih.govslideshare.net The activity of SDH is a key indicator of mitochondrial health and metabolic function.
Using this compound allows for direct measurement of SDH flux. The rate of conversion of ¹³C-succinate to ¹³C-fumarate and downstream metabolites like ¹³C-malate provides a precise measure of in vivo SDH activity. nih.gov Furthermore, this technique is highly effective for studying the effects of SDH inhibitors. When SDH is inhibited, ¹³C-succinate accumulates because its conversion to fumarate is blocked. nih.govoup.comnih.gov This accumulation is readily quantifiable using mass spectrometry or NMR spectroscopy, providing a clear and direct readout of inhibitor efficacy. nih.gov For example, itaconate, a metabolite structurally similar to succinate, has been shown to inhibit SDH, leading to succinate accumulation and subsequent anti-inflammatory effects. oup.com
Various compounds are known to inhibit SDH, and their effects can be quantified using ¹³C-succinate tracing.
| Inhibitor Type | Example Compound | Mechanism | Effect on ¹³C-Succinate |
|---|---|---|---|
| Competitive | Malonate | Binds to the active site, competing with succinate. slideshare.net | Accumulation of ¹³C-succinate, reduced formation of ¹³C-fumarate. |
| Fungicides (SDHIs) | Boscalid | Inhibits the quinone-binding site of the enzyme. researchgate.net | Accumulation of ¹³C-succinate, impaired cellular respiration. nih.govresearchgate.net |
| Endogenous Metabolite | Itaconate | Competitive inhibition due to structural similarity to succinate. oup.com | Accumulation of ¹³C-succinate, leading to downstream signaling effects. oup.com |
While the TCA cycle is often depicted as a closed loop, it is a highly dynamic hub with multiple entry (anaplerotic) and exit (cataplerotic) points. wikipedia.orgnih.gov Isotope tracing with this compound allows researchers to map the flow of carbon through these alternative routes and shunts.
By analyzing the mass isotopomer distribution vectors (MDVs) of TCA cycle intermediates, scientists can identify and quantify the activity of pathways that diverge from the canonical cycle. nih.gov For example, in certain cancer cells, pyruvate (B1213749) can enter the TCA cycle via pyruvate carboxylase to form oxaloacetate—an anaplerotic reaction. nih.gov Tracing with ¹³C-glucose reveals specific labeling patterns in malate and aspartate that differ from succinate, allowing quantification of this anaplerotic flux. nih.gov Similarly, the glyoxylate shunt, a pathway active in some microorganisms and plants for metabolizing two-carbon compounds, can be identified by the unique labeling patterns it produces in succinate and malate. plos.orgresearchgate.net In Saccharomyces cerevisiae, ¹³C-NMR studies have demonstrated that during anaerobic fermentation, the TCA pathway operates as two separate branches—an oxidative branch and a reductive branch—with the latter being the primary source of succinate. researchgate.net
The table below illustrates how different labeling patterns (mass isotopomers) in a 4-carbon intermediate like succinate can indicate the activity of different pathways when a ¹³C-labeled precursor is used.
| Pathway | ¹³C Precursor Example | Expected Succinate Isotopologue | Indication |
|---|---|---|---|
| Reductive TCA Branch | [3-¹³C]Aspartate | [2,3-¹³C]Succinate (M+2) | Succinate is formed from oxaloacetate via malate and fumarate. researchgate.net |
| Oxidative TCA Branch | [3-¹³C]Glutamate | Uniformly labeled (M+4) or mixed | Succinate is formed from α-ketoglutarate. researchgate.net |
| Glyoxylate Shunt | [U-¹³C]Acetate | M+2, M+3, M+4 | Bifurcation of carbon flux from isocitrate. researchgate.net |
| Pyruvate Anaplerosis | [U-¹³C]Glucose | M+3 | Indicates pyruvate carboxylase activity replenishing oxaloacetate. nih.gov |
Quantitative Determination of Substrate Fluxes and Turnover Rates
A key application of this compound is the precise quantification of metabolic rates. By monitoring the time-dependent incorporation of ¹³C into downstream metabolites, researchers can calculate both the speed of a metabolic pathway (flux) and the replacement rate of a metabolite pool (turnover). nih.govresearchgate.net
Dynamic, or isotopically nonstationary, ¹³C labeling experiments are particularly suited for this purpose. nih.govspringernature.com In these experiments, the labeled substrate is introduced as a pulse, and the isotopic enrichment of various metabolites is measured over a short time course. researchgate.net The rate at which the ¹³C label appears in products is directly related to the flux through the pathway. For example, the initial slope of the ¹³C-fraction versus time curve for a given metabolite provides an estimate of its turnover rate. nih.gov This methodology has been applied successfully in both microbial and plant systems to determine the in vivo kinetics of central carbon metabolism. nih.govresearchgate.net Such quantitative data is essential for building accurate computational models of metabolism and for identifying metabolic bottlenecks in engineered organisms or disease states. d-nb.infonih.gov
Methodological Considerations and Challenges in Diethyl Succinate 13c4 Isotope Tracer Experiments
Experimental Design for Optimal 13C Labeling and Tracing
A critical aspect of a successful tracer experiment is the experimental design, which must ensure efficient delivery and incorporation of the labeled substrate. medchemexpress.complos.org In the context of Diethyl succinate-13C4, this involves considerations for both in vitro and in vivo models.
For in vitro studies, such as those using cell cultures, the concentration of the tracer and the incubation time are key parameters. The goal is to achieve a state of isotopic steady state, where the isotopic enrichment of intracellular metabolites remains constant over time. d-nb.info This is crucial for accurate metabolic flux analysis. d-nb.info However, research has indicated that this compound may not be readily transported into cells in detectable quantities. ismrm.org Instead, it might be metabolized extracellularly before its components enter the cell. ismrm.org This finding complicates the experimental design, as it suggests that the intended direct tracing of intracellular succinate (B1194679) metabolism may not be occurring as hypothesized.
In vivo experiments, often involving animal models, present an additional layer of complexity. The route of administration and the physiological state of the animal can significantly influence the tracer's distribution and metabolism. For instance, studies using hyperpolarized [1,4-13C]-Diethylsuccinate have been conducted to enhance the signal for magnetic resonance spectroscopy (MRS) imaging of TCA cycle metabolism in real-time. ismrm.orgnih.gov The design of such experiments requires specialized equipment for hyperpolarization and rapid injection of the probe to capture the metabolic dynamics before the polarization decays. nih.gov
The choice of the labeled positions in the succinate molecule (in this case, all four carbons are labeled as 13C) is also a deliberate design choice. This uniform labeling allows for the tracking of the entire carbon skeleton of succinate as it is metabolized, providing more comprehensive information about its downstream fate compared to a single-labeled tracer.
Data Analysis and Computational Modeling for Metabolic Flux Determination
Following the acquisition of labeling data from techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, sophisticated data analysis and computational modeling are required to translate this information into metabolic fluxes. medchemexpress.comrsc.org Metabolic Flux Analysis (MFA) is a powerful framework for quantifying the rates of metabolic reactions within a biochemical network. rsc.orgnih.gov
The process typically involves the following steps:
Metabolic Network Model Construction: A detailed model of the relevant metabolic pathways is constructed, defining the stoichiometry of each reaction. d-nb.info
Isotopomer Labeling Data: The mass isotopomer distributions (MIDs) of key metabolites are measured. MIDs represent the relative abundances of molecules with different numbers of 13C atoms.
Flux Estimation: The measured MIDs are then used to constrain a mathematical model that simulates the flow of 13C atoms through the network. By fitting the simulated MIDs to the experimental data, the intracellular fluxes can be estimated. plos.org
Several software packages, such as METRAN, INCA, and OpenFLUX, have been developed to facilitate these complex calculations. nih.gov However, a significant challenge in the analysis of this compound data is the potential for unexpected metabolic pathways. For example, if the probe is metabolized extracellularly, the initial assumptions of the metabolic model would be incorrect, leading to erroneous flux estimations. Therefore, it is crucial to validate the model and consider alternative metabolic routes. plos.org
One approach to improve the accuracy of MFA is to perform parallel labeling experiments using different tracers. d-nb.info For instance, complementing a this compound experiment with a [U-13C]-glucose or [U-13C]-glutamine experiment can provide a more comprehensive dataset to constrain the metabolic model and yield more reliable flux estimates. d-nb.info
Enzymatic Hydrolysis and Metabolic Fate of this compound in Biological Systems
A fundamental assumption in the use of this compound as a metabolic probe is its efficient hydrolysis to succinate-13C4 by endogenous esterases. ismrm.org While this conversion is expected to occur, the location and subsequent metabolic fate of the resulting succinate have been subjects of investigation and debate.
Studies have shown that this compound is indeed metabolized, but not necessarily through the canonical TCA cycle as initially anticipated. nih.gov Research using human prostate cancer cells (PC-3) and rat models has revealed that the primary metabolic products are not TCA cycle intermediates like fumarate (B1241708) or malate. ismrm.org Instead, the major observed metabolite was identified as monoethylsuccinate (MES), indicating only partial hydrolysis of the diethyl ester. ismrm.orgnih.gov
Furthermore, experiments have suggested that this hydrolysis may occur in the blood rather than within the target cells. ismrm.orgnih.gov When [13C]-DES was added to a rat blood sample, the formation of [13C]-MES was clearly observed. ismrm.org This finding has significant implications, as it suggests that the probe may not be effectively reporting on intracellular TCA cycle activity. Instead, its metabolism might reflect extracellular enzymatic activity.
Comparative Analysis with Other 13C-Labeled Metabolic Probes
To better understand the utility and limitations of this compound, it is valuable to compare it with other 13C-labeled probes used to study cellular metabolism.
| Probe | Primary Metabolic Target | Advantages | Disadvantages |
| [U-13C]-Glucose | Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway, TCA Cycle | Provides a global view of central carbon metabolism. tum.de | Labeling patterns can be complex to interpret due to multiple entry points into central metabolism. |
| [U-13C]-Glutamine | TCA Cycle (anaplerosis), Amino Acid Metabolism | Directly probes glutamine's significant role in replenishing TCA cycle intermediates in many cancer cells. researchgate.net | May not fully capture fluxes originating from glucose. |
| [1,4-13C]-Succinate | TCA Cycle | Directly introduces the labeled molecule into the TCA cycle. | Poor cell membrane permeability limits its use in many in vivo applications. nih.gov |
| Hyperpolarized [1-13C]-Pyruvate | Pyruvate (B1213749) Dehydrogenase, Lactate Dehydrogenase | Allows for real-time imaging of key metabolic conversions. | Limited to observing only a few downstream metabolites due to the short lifetime of the hyperpolarized signal. ismrm.org |
| Diethyl [1,2-13C2]-2-ketoglutarate | 2-Ketoglutarate Dehydrogenase (TCA Cycle) | Can be used to monitor flux through a specific TCA cycle enzyme. nih.gov | Metabolism can lead to labeled glutamate (B1630785), which can re-enter the TCA cycle, complicating analysis. nih.gov |
Compared to directly using labeled succinate, this compound was designed to overcome the issue of poor membrane transport. nih.gov However, as discussed, its extracellular metabolism and incomplete hydrolysis present their own set of challenges. ismrm.orgnih.gov In contrast, probes like hyperpolarized pyruvate provide excellent temporal resolution for specific reactions but offer a less comprehensive view of the entire TCA cycle. ismrm.org
The use of dialkyl esters of other TCA cycle intermediates, such as dimethyl succinate, has also been explored. nih.gov Orientation experiments have shown that dimethyl [1,4-13C2]succinate can lead to greater labeling of gluconeogenic and TCA cycle intermediates compared to [1,4-13C2]succinate itself. nih.gov This suggests that the choice of ester group can significantly impact the tracer's efficacy.
Ultimately, the selection of a metabolic probe depends on the specific biological question being addressed. While this compound has shown limitations in directly reporting on intracellular TCA cycle flux, the investigation into its metabolic fate has provided valuable insights into the complexities of tracer metabolism and the importance of rigorous validation. nih.gov
Future Perspectives and Emerging Research Avenues
Integration with Multi-Omics Approaches for Systems-Level Metabolic Understanding
To achieve a comprehensive understanding of cellular metabolism, integrating data from various "omics" fields is essential. europa.eu The integration of 13C metabolic flux analysis (MFA) with genome-scale models (GEMs) represents a powerful approach to quantitatively predict and analyze biological behavior. plos.org By providing strong constraints on metabolic fluxes, 13C labeling data can refine and validate predictions made by GEMs, moving beyond assumptions of evolutionary optimization. plos.org
This integration allows for a more robust and detailed picture of both central and peripheral metabolism. plos.orgnih.gov For instance, while traditional 13C-MFA focuses on central carbon metabolism, combining it with genome-scale models can provide flux estimates for a much wider range of metabolic reactions. nih.gov This systems-level approach can help identify where and why certain metabolic predictions fail, leading to the refinement of analytical methods and improved predictive capabilities. plos.org
Future directions will involve the development of semi-automated pipelines to streamline the integration of tracer-based metabolomics data with atomically resolved genome-scale metabolic networks. biorxiv.orgbiorxiv.org This will facilitate the processing of large datasets and enable more complex analyses, such as investigating the metabolic interplay in microbial communities or understanding the metabolic reprogramming in diseases like cancer. d-nb.info The combination of hyperpolarized 13C imaging data from probes like diethyl succinate-13C4 with transcriptomics, proteomics, and other omics data will provide a multi-faceted view of cellular function and regulation. europa.eu
Advancements in Quantitative Metabolic Imaging Techniques
Hyperpolarized carbon-13 magnetic resonance imaging (MRI) is a rapidly advancing field that allows for the real-time, non-invasive investigation of metabolic processes in vivo. nih.gov This technique dramatically increases the MRI signal of 13C-labeled molecules by over 10,000-fold, enabling the detection of low-concentration metabolites and their enzymatic conversions. nih.govopenmedscience.com While hyperpolarized [1-13C]pyruvate is the most widely studied probe, there is a growing interest in developing other agents, like diethyl succinate (B1194679), to probe different metabolic pathways. nih.govsyntecoptics.com
One of the key advantages of hyperpolarized 13C MRI is its potential to provide quantitative data on metabolic fluxes. koreascience.krcambridge.org Research is ongoing to develop advanced imaging sequences and analysis methods to accurately quantify the rates of metabolic reactions in real-time. nih.govopenmedscience.com This includes overcoming technical challenges such as the rapid decay of the hyperpolarized signal and developing methods for precise polarization measurement. acs.orgcambridge.org
Future advancements are expected in several areas. The development of more efficient hyperpolarization methods and novel 13C-labeled compounds will expand the range of biochemical processes that can be studied. openmedscience.com Furthermore, combining hyperpolarized 13C MRI with other imaging modalities, such as positron emission tomography (PET), could provide a more complete picture of cellular metabolism. nih.govau.dk For instance, while PET with FDG-glucose can show glucose uptake, hyperpolarized 13C MRI with probes like diethyl succinate could reveal the downstream fate of these molecules in the TCA cycle. acs.orgacs.org
Expansion into New Areas of Fundamental Biological Research
The application of 13C-labeled compounds like this compound is expanding beyond its initial focus on cancer metabolism into new areas of fundamental biological research. The ability to non-invasively probe metabolic pathways in real-time opens up opportunities to study a wide range of physiological and pathological processes. nih.govbruker.com
One promising area is the study of neurological disorders, where alterations in TCA cycle metabolism are implicated in disease progression. nih.govbruker.com Hyperpolarized 13C MRI could be used to investigate metabolic changes in conditions such as multiple sclerosis, traumatic brain injury, and Alzheimer's disease. bruker.com Similarly, this technology holds potential for studying cardiovascular diseases, diabetes, and inflammatory conditions, where metabolic dysregulation is a key feature. nih.gov
Furthermore, 13C metabolic flux analysis is being used to explore fundamental biological questions, such as the metabolic interactions within microbial communities and the uncharacterized aspects of human metabolism. d-nb.infodiva-portal.org The use of stable isotope tracers allows researchers to track the flow of atoms through metabolic networks, providing insights into pathway activity and nutrient exchange. researchgate.netnih.gov As our ability to synthesize novel 13C-labeled probes and integrate metabolic data with other biological information improves, the applications of this compound and similar compounds in basic research are expected to grow significantly.
Q & A
Q. What protocols ensure reproducibility in Diethyl Succinate-¹³C₄-based metabolic flux experiments?
- Methodological Answer : Document batch-specific isotopic purity, storage conditions (−80°C under argon), and reconstitution solvents. Share raw MS/MS spectra and computational scripts for flux analysis in public repositories (e.g., MetaboLights). Collaborate with synthetic chemists to validate tracer quality before in vivo use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
